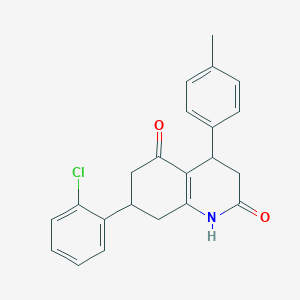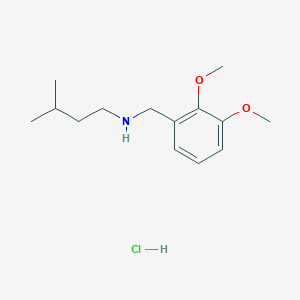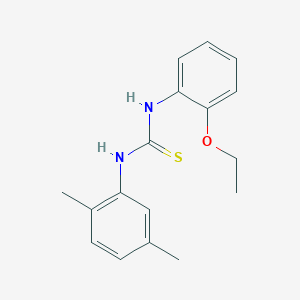
N,N'-bis(2,5-dimethoxyphenyl)-4,6-dimethoxy-1,3-benzenedisulfonamide
Overview
Description
N,N'-bis(2,5-dimethoxyphenyl)-4,6-dimethoxy-1,3-benzenedisulfonamide, also known as DIDS, is a sulfonamide derivative that has been widely used in scientific research for its ability to inhibit various ion channels and transporters. DIDS has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying cellular processes.
Mechanism of Action
N,N'-bis(2,5-dimethoxyphenyl)-4,6-dimethoxy-1,3-benzenedisulfonamide functions as an inhibitor of ion channels and transporters by binding to specific sites on the proteins and blocking their activity. For example, this compound has been shown to bind to a specific site on the CFTR protein, which prevents the channel from opening and allowing chloride ions to pass through. Similarly, this compound has been shown to bind to a site on the NHE protein, which prevents the transporter from moving protons out of the cell and sodium ions into the cell.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects, depending on the specific ion channel or transporter that it inhibits. For example, inhibition of CFTR by this compound can lead to increased mucus viscosity and reduced airway hydration, which are characteristic of cystic fibrosis. Inhibition of VRAC by this compound can lead to decreased cell volume regulation and increased cell death. Inhibition of NHE and NKCC by this compound can lead to altered cellular pH and ion balance, which can have a variety of downstream effects on cellular function.
Advantages and Limitations for Lab Experiments
One advantage of using N,N'-bis(2,5-dimethoxyphenyl)-4,6-dimethoxy-1,3-benzenedisulfonamide in lab experiments is its specificity for certain ion channels and transporters. This allows researchers to selectively inhibit specific cellular processes and study their effects. However, one limitation of using this compound is that it can have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research involving N,N'-bis(2,5-dimethoxyphenyl)-4,6-dimethoxy-1,3-benzenedisulfonamide. One area of interest is the development of more specific inhibitors that target individual isoforms of ion channels and transporters. Another area of interest is the use of this compound in combination with other drugs to enhance their effectiveness or reduce their side effects. Finally, there is potential for the development of novel therapies based on the inhibition of specific ion channels and transporters by this compound or other compounds.
Scientific Research Applications
N,N'-bis(2,5-dimethoxyphenyl)-4,6-dimethoxy-1,3-benzenedisulfonamide has been used extensively in scientific research to study a variety of ion channels and transporters. It has been shown to inhibit chloride channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-regulated anion channel (VRAC). This compound has also been shown to inhibit the Na+/H+ exchanger (NHE) and the Na+/K+/2Cl- cotransporter (NKCC), which are important for regulating cellular pH and ion balance.
properties
IUPAC Name |
1-N,3-N-bis(2,5-dimethoxyphenyl)-4,6-dimethoxybenzene-1,3-disulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O10S2/c1-31-15-7-9-19(33-3)17(11-15)25-37(27,28)23-14-24(22(36-6)13-21(23)35-5)38(29,30)26-18-12-16(32-2)8-10-20(18)34-4/h7-14,25-26H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSECHRKNBYDBJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2OC)OC)S(=O)(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![S-[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate](/img/structure/B4708867.png)

![1-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}-4-phenylpiperazine](/img/structure/B4708880.png)



![3-[(2,6-difluorobenzyl)thio]-5-(2-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4708913.png)
![N-{[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine](/img/structure/B4708916.png)
![N-(2-bromophenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4708943.png)
![N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4708948.png)


![N-4-morpholinyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4708968.png)